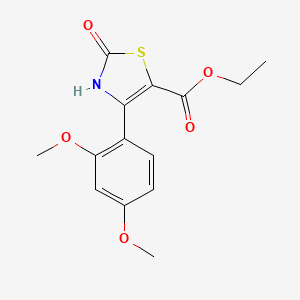![molecular formula C13H13NO B12988407 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine can be achieved through the Pictet-Spengler reaction, which involves the cyclization of an appropriate phenylethylamine derivative with an aldehyde under acidic conditions . The reaction typically proceeds as follows:
Starting Materials: Phenylethylamine and an aldehyde.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The phenylethylamine reacts with the aldehyde to form an iminium ion intermediate, which then undergoes cyclization to yield the desired tetrahydrofuro[2,3-c]pyridine structure.
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the furan or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound features a thieno ring instead of a furan ring and has similar biological activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a pyrazolo ring system and are studied for their antiproliferative properties.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-5,8,14H,6-7,9H2 |
InChI Key |
JRHOIDQOQHNYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


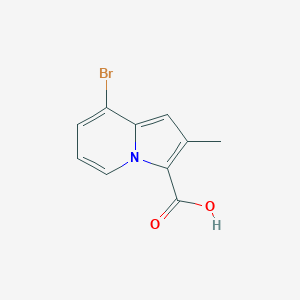

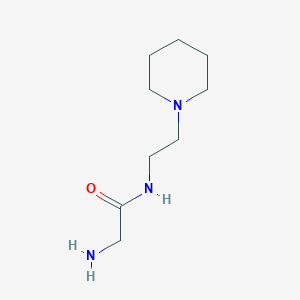
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)

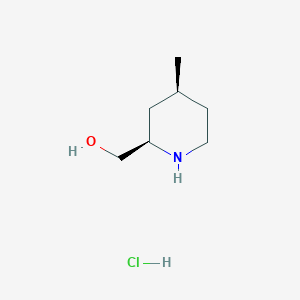

![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)

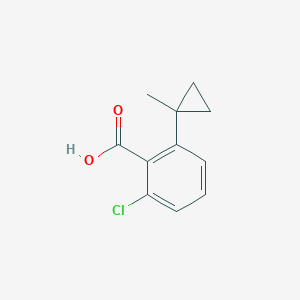
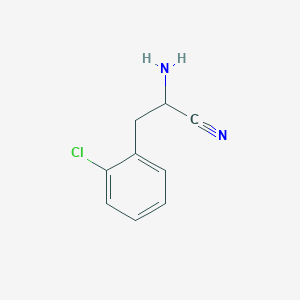

![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
